1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O2.2ClH/c20-15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-18(24)14-25-19-6-4-16(21)5-7-19;;/h1-7,12,18,24H,8-11,13-14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFEXHMPVUKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylpiperazine: This involves the reaction of 3-chloroaniline with piperazine under controlled conditions.
Formation of 4-fluorophenoxypropan-2-ol: This step involves the reaction of 4-fluorophenol with epichlorohydrin, followed by ring-opening with a base to yield the desired alcohol.
Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in the propan-2-ol moiety undergoes oxidation under specific conditions. For example:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | Acidic medium, 70–80°C | 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-one |
This reaction is analogous to the oxidation of structurally similar alcohols in piperazine derivatives, where KMnO₄ selectively oxidizes secondary alcohols to ketones without affecting aromatic chlorides or fluorides .
Esterification and Acylation
The hydroxyl group can react with acyl chlorides or anhydrides to form esters. CDI (carbonyldiimidazole) activation facilitates coupling with nucleophiles:
The CDI-mediated coupling methodology, validated for analogous alcohols , enables efficient esterification or amidation.
Alkylation of Piperazine Nitrogen
In its free base form, the piperazine nitrogen undergoes alkylation with alkyl halides:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-methylated derivative | |
| Benzyl chloride | Et₃N, THF, reflux | N-benzylated derivative |
Piperazine derivatives are well-documented to undergo alkylation at secondary amines under mild basic conditions .
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group can be converted to a better leaving group for substitution:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| TsCl, Et₃N | DCM, DMAP, 0°C → RT | Tosylate intermediate | |
| NaN₃ | DMF, 70°C, 3h | Azide derivative |
Tosylation followed by azide substitution is a validated pathway for introducing functional diversity .
Acid-Base and Salt Formation
The compound exhibits reversible protonation at the piperazine nitrogen:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HCl (gas) | Et₂O, 0°C → RT | Dihydrochloride salt | |
| NaOH | H₂O/EtOH, RT | Free base form |
The dihydrochloride salt (pKa ~8.5 for piperazine) dissociates in aqueous solutions above pH 6 .
Stability Under Hydrolytic Conditions
The compound demonstrates resistance to hydrolysis under physiological conditions:
| Condition | Time | Degradation | Source |
|---|---|---|---|
| pH 1.2 (HCl) | 24h, 37°C | <5% degradation | |
| pH 7.4 (PBS) | 24h, 37°C | <2% degradation |
The fluorophenoxy and chlorophenyl groups stabilize the structure against acid/base-mediated breakdown .
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural analogs and their distinguishing features:
Key Findings
Substituent Impact on Receptor Binding: The 3-chlorophenyl group in the target compound and BRL-15572 suggests affinity for serotonin receptors, but the 4-fluorophenoxy moiety in the target may confer distinct selectivity compared to BRL-15572’s phenylpropan-2-ol chain .
Salt Form and Solubility :
- Dihydrochloride salts (target, Naftopidil, BRL-15572) improve aqueous solubility, critical for oral bioavailability and formulation .
Pharmacological and Physicochemical Data
Pharmacological Activity
- Serotonergic Targets: BRL-15572’s 5-HT1D antagonism suggests the target compound may interact with serotonin receptors, but structural differences (e.g., fluorophenoxy vs. phenylpropan-2-ol) could shift affinity toward 5-HT1A or α-adrenergic receptors .
- Adrenergic Modulation: Naftopidil’s α₁-blocking activity underscores the role of piperazine derivatives in cardiovascular therapeutics; the target’s fluorophenoxy group may reduce off-target effects compared to naphthyl groups .
Physicochemical Properties
- Lipophilicity: The 4-fluorophenoxy group (logP ~2.5) in the target compound likely offers a balance between solubility and membrane permeability compared to Naftopidil’s more lipophilic naphthyl group (logP ~3.8) .
Biological Activity
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol dihydrochloride is a synthetic compound known for its potential pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring and has garnered interest due to its interactions with various biological targets, suggesting applications in treating psychiatric disorders and possibly cancer.
Chemical Structure and Synthesis
The compound's structure includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- 3-Chlorophenyl group : A chlorinated aromatic substituent that enhances biological activity.
- 4-Fluorophenoxy group : Contributes to the compound's unique reactivity and potential receptor interactions.
The synthesis typically involves several steps:
- Preparation of 3-chlorophenylpiperazine : Reacting 3-chloroaniline with piperazine.
- Formation of 4-fluorophenoxypropan-2-ol : Involves the reaction of 4-fluorophenol with epichlorohydrin.
- Coupling Reaction : The two intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin receptors, which are crucial for mood regulation and anxiety management. The compound may act as an agonist or antagonist, modulating neurotransmitter systems and influencing various cellular pathways involved in psychiatric conditions.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antidepressant Properties
Studies suggest that this compound may have antidepressant effects, potentially through its action on serotonin receptors. It has been shown to modulate serotonin levels, which is critical in the treatment of depression.
Antipsychotic Activity
The compound's interaction with dopamine receptors indicates potential antipsychotic properties. It may influence dopaminergic pathways, which are often dysregulated in psychotic disorders .
Antitumor Effects
Preliminary studies have indicated that the compound may exhibit antitumor activity. Its ability to affect cellular pathways involved in cancer progression suggests it could be explored as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
A comparison table of similar compounds highlights structural variations and potential differences in biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | Structure | Similar piperazine core but different substituent positions |
| 1-[4-(3-Fluorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | Structure | Different halogen substitution may alter receptor binding profiles |
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Study on Neurotransmitter Modulation :
-
Antitumor Activity Assessment :
- In vitro assays revealed that the compound inhibited the proliferation of certain cancer cell lines, suggesting its potential as an antitumor agent.
- Safety and Toxicology :
Q & A
Q. What are the critical steps in synthesizing 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol dihydrochloride, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Piperazine Functionalization: React 3-chlorophenylpiperazine with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions to form the piperazine-propanol backbone .
Phenoxy Coupling: Introduce the 4-fluorophenoxy group via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and catalysts like K₂CO₃ to enhance reactivity .
Salt Formation: Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt .
Optimization Parameters:
Q. Which analytical techniques are essential for characterizing this compound, and what key data should be reported?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and phenoxy group (δ 6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z 423.3 [M+H]⁺ for the free base) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Melting Point: Report as a range (e.g., 210–215°C) to confirm crystallinity .
Advanced Research Questions
Q. How can density functional theory (DFT) and wavefunction analysis elucidate electronic properties and reactivity?
Methodological Answer:
- DFT Protocols:
- Wavefunction Tools (Multiwfn):
| Property | B3LYP/6-311G(d,p) | Experimental |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | N/A |
| Dipole Moment (Debye) | 8.5 | N/A |
Q. How can structural discrepancies between computational models and crystallographic data be resolved?
Methodological Answer:
Q. What strategies are used to analyze pharmacological activity differences among structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Data Interpretation:
- IC₅₀ Values: Tabulate results for analogs (e.g., IC₅₀ = 12 nM vs. 45 nM) to identify critical substituents .
- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions (e.g., piperazine NH hydrogen bonding with Asp³·³²) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., aqueous vs. DMSO) be addressed in formulation studies?
Methodological Answer:
- Experimental Replication:
- Solvent Screening: Test solubility in PBS (pH 7.4), ethanol, and simulated gastric fluid using UV-Vis spectroscopy (λ = 280 nm) .
- Dynamic Light Scattering (DLS): Check for aggregation in aqueous buffers, which may artificially lower measured solubility .
- Computational Support:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
